Kopsiflorine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
dimethyl (9R,18S,21S)-18-hydroxy-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-2,18-dicarboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-29-18(26)22(28)14-20-8-5-12-24-13-11-21(17(20)24)15-6-3-4-7-16(15)25(19(27)30-2)23(21,22)10-9-20/h3-4,6-7,17,28H,5,8-14H2,1-2H3/t17-,20?,21+,22+,23?/m0/s1 |
InChI Key |
GWQXRASFYLYGJN-JSTWXLBDSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(CC23CCCN4[C@@H]2[C@@]5(C1(CC3)N(C6=CC=CC=C65)C(=O)OC)CC4)O |
Canonical SMILES |
COC(=O)C1(CC23CCCN4C2C5(C1(CC3)N(C6=CC=CC=C65)C(=O)OC)CC4)O |
Synonyms |
kopsiflorine |
Origin of Product |
United States |
Occurrence and Botanical Origins
Isolation from Kopsia Species
Phytochemical research has identified Kopsiflorine in several species within the Kopsia genus. The primary methods for its isolation involve solvent extraction of the plant material (such as leaves, stems, or bark) and subsequent purification using chromatographic methods like silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC). nih.gov
Kopsia dasyrachis
While a comprehensive review of the genus Kopsia indicates that this compound is a known constituent of the genus, a newly discovered derivative, this compound N(4)-oxide, has been specifically isolated from the stem of Kopsia dasyrachis. nih.gov This suggests the presence of the parent compound, this compound, in this species. Kopsia dasyrachis has been a subject of phytochemical studies, leading to the isolation of various other indole (B1671886) alkaloids, including kopsidasine and kopsidasinine from its leaves. researchgate.net
Kopsia officinalis
Kopsia officinalis is a species well-documented for its diverse alkaloid content. rsc.orgnih.govresearchgate.net Numerous monoterpenoid indole alkaloids have been isolated from its leaves, stems, and fruits. nih.gov While many compounds have been identified from this plant, including kopsinidines and chanofruticosinic acid derivatives, the direct isolation of this compound from K. officinalis is noted in broader reviews of the genus's chemical constituents. nih.gov Kopsia officinalis is sometimes considered a synonym of Kopsia arborea. asianplant.netnparks.gov.sgefloraofindia.commonaconatureencyclopedia.com
Kopsia longiflora Merr.
Kopsia longiflora is a confirmed botanical source of this compound. Early phytochemical studies on this Australian species led to the isolation and preliminary characterization of this compound, alongside other related alkaloids such as kopsilongine and kopsamine. researchgate.netpublish.csiro.au These initial investigations established the molecular formula of this compound as C23H28O5N2 and provided foundational data on its chemical structure. researchgate.netpublish.csiro.au It is worth noting that Kopsia longiflora is often cited as a synonym for Kopsia arborea. asianplant.netnparks.gov.sgefloraofindia.commonaconatureencyclopedia.com
Other Relevant Kopsia Species in Phytochemical Investigations
The genus Kopsia is a focal point of phytochemical research due to its production of a wide array of unique alkaloids. nih.govrsc.org Besides the species mentioned above, several others have been extensively studied, contributing to the understanding of the chemical diversity within the genus. These include:
Kopsia fruticosa : Known for producing alkaloids like kopsine (B1673751) and fruticosine. mdpi.comnparks.gov.sg
Kopsia pauciflora : From which novel alkaloids such as pauciflorines have been isolated. nih.govzenodo.org
Kopsia teoi : This species has yielded a large number of indole alkaloids, including nitaphylline. um.edu.my
Kopsia arborea : A widely distributed species from which a significant number of alkaloids, including rhazinoline and kopsamidine, have been isolated. acs.org
These investigations highlight the chemical richness of the Kopsia genus, which provides the context for the discovery of this compound. nih.gov
Geographic Distribution of Source Organisms
The plants that produce this compound are primarily found in Southeast Asia, Southern China, and Australia. nih.gov The distribution of the specific species from which this compound and its derivatives have been isolated is as follows:
| Species | Geographic Distribution |
| Kopsia dasyrachis | Native to Sabah, a state in Malaysian Borneo. wikipedia.org |
| Kopsia officinalis | Found in Southern China. nih.govkew.org Often considered a synonym of Kopsia arborea, which has a wider distribution. |
| Kopsia longiflora Merr. | This species, often synonymous with Kopsia arborea, is found in a range extending from Southern China and Southeast Asia (including the Andaman and Nicobar Islands, Thailand, Vietnam, Malaysia, Indonesia, and the Philippines) to Northern Australia (Queensland). asianplant.netnparks.gov.sgmonaconatureencyclopedia.comkew.org |
The wide distribution of the Kopsia genus across this region suggests that the potential for discovering new alkaloids and understanding the distribution of known compounds like this compound remains significant.
Biosynthetic Pathways and Precursor Chemistry
Proposed Biogenetic Routes to Kopsiflorine
The biosynthesis of all monoterpenoid indole (B1671886) alkaloids is understood to originate from two primary precursors: the amino acid tryptophan and the iridoid monoterpene secologanin. um.edu.my The initial key step is a Pictet-Spengler condensation between tryptamine (B22526) (derived from tryptophan) and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, to yield strictosidine. um.edu.my This molecule serves as the universal precursor for the vast array of monoterpenoid indole alkaloids.
From strictosidine, a series of complex enzymatic rearrangements, cyclizations, and skeletal reorganizations lead to the formation of various alkaloid classes. The pathway proceeds towards the aspidosperma-type skeleton, which is a crucial branching point. Alkaloids of the aspidofractinine (B1242310) type, which are predominant in Kopsia species, are believed to arise from aspidosperma precursors. um.edu.myresearchgate.net More specifically, (-)-minovincine has been proposed as a key "biogenetic turntable" intermediate that can lead to various structural subtypes, including the aspidofractinine framework.
The direct biogenetic route to this compound is hypothesized to involve a late-stage series of modifications to a foundational aspidofractinine core. A plausible precursor is an alkaloid with the basic hexacyclic aspidofractinine structure, such as kopsinine. researchgate.netresearchgate.net The transformation from a kopsinine-like intermediate to this compound would necessitate several specific enzymatic steps. Early chemical degradation studies revealed that this compound contains two methoxycarbonyl groups, one of which forms a urethane (B1682113) moiety, and two aromatic methoxyl groups. researchgate.netresearchgate.netpublish.csiro.au Therefore, the proposed route involves:
Formation of the Core Aspidofractinine Skeleton: Generation of a kopsinine-like structure from earlier aspidosperma precursors.
N-Carboxylation and Methylation: Introduction of a methoxycarbonyl group at the indoline (B122111) nitrogen (Na), creating the characteristic urethane linkage found in this compound. researchgate.netpublish.csiro.au This modification deactivates this nitrogen, rendering it non-basic.
Aromatic Hydroxylation: Stepwise oxidation of the aromatic ring of the indole nucleus at two positions.
O-Methylation: Subsequent methylation of the newly introduced hydroxyl groups to form the two methoxyl ethers present in this compound. researchgate.netpublish.csiro.au
This proposed sequence highlights a common strategy in natural product biosynthesis where a core scaffold is decorated with various functional groups by a suite of tailoring enzymes to generate chemical diversity.
Enzymatic Transformations in Alkaloid Biosynthesis Relevant to the this compound Scaffold
The biosynthesis of complex alkaloids like this compound is dependent on specific families of enzymes that catalyze highly regio- and stereoselective reactions. wikipedia.org While the precise enzymes for the this compound pathway have not been isolated and characterized, their classes and functions can be inferred from extensive studies of other plant alkaloid biosynthetic pathways. nih.gov
Oxidoreductases , particularly cytochrome P450 monooxygenases (P450s) , are crucial for the biosynthesis of aspidofractinine alkaloids. These enzymes are frequently responsible for catalyzing the intricate oxidative rearrangements that form the parent ring systems and for introducing hydroxyl groups onto the alkaloid scaffold, which can then be further modified. wikipedia.orgzmchdahod.org The hydroxylation of the aromatic ring of the this compound precursor is a classic P450-catalyzed reaction.
Methyltransferases (MTs) are another key class of enzymes in this pathway. Following hydroxylation, S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases would catalyze the transfer of a methyl group to the hydroxyl functions on the aromatic ring to create the methoxyl groups of this compound. researchgate.netpublish.csiro.au A different type of methyltransferase would be required to complete the formation of the methoxycarbonyl group from a carboxylated nitrogen intermediate.
The formation of the core skeleton itself involves a cascade of reactions including cyclizations and rearrangements that are also under strict enzymatic control, ensuring the correct stereochemistry of the multiple chiral centers in the final molecule. wikipedia.org The high substrate specificity of these enzymes ensures that specific alkaloids are produced, contributing to the unique chemical profile of each Kopsia species. wikipedia.org
Intermediates and Biogenetic Relationships with Related Kopsia Alkaloids
This compound is typically isolated from Kopsia species alongside a suite of other structurally related aspidofractinine alkaloids. um.edu.mypublish.csiro.au The co-occurrence of these compounds provides strong evidence for a shared biosynthetic origin from common intermediates. The structural variations among these alkaloids often represent snapshots of the biosynthetic pathway, where different compounds are products of sequential enzymatic modifications.
Key alkaloids that are biogenetically related to this compound include kopsinine, kopsamine, and kopsilongine. researchgate.netpublish.csiro.au
Kopsinine: Possesses the fundamental aspidofractinine skeleton but lacks the urethane group and the aromatic substitutions found in this compound, making it a likely model for a late-stage precursor. researchgate.netresearchgate.net
Kopsamine and Kopsilongine: These alkaloids are structurally very similar to this compound, also containing two methoxycarbonyl groups. However, they feature different aromatic substitution patterns, including methylenedioxy groups, suggesting they are derived from a closely related intermediate but are processed by a different set of tailoring enzymes. researchgate.netpublish.csiro.au
The relationship between these alkaloids suggests a "metabolic grid" where a central intermediate, likely a kopsinine-type structure, can be shunted down different branches of the pathway. Each branch involves a unique sequence of enzymatic reactions (hydroxylation, methylation, methylenedioxy bridge formation) to yield the final diverse array of alkaloids found in the plant. This metabolic divergence from a common precursor is a hallmark of secondary metabolism in plants.
Table 1: Biogenetically Related Aspidofractinine Alkaloids from Kopsia Species
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₂₃H₂₈N₂O₅ | Two aromatic methoxyl groups, two methoxycarbonyl groups (one as a urethane). researchgate.netpublish.csiro.au |
| Kopsinine | C₂₁H₂₆N₂O₂ | Basic aspidofractinine skeleton, one methoxycarbonyl group, no urethane or aromatic methoxyls. researchgate.netpublish.csiro.au |
| Kopsamine | C₂₄H₂₈N₂O₇ | Contains a methylenedioxy group and two methoxyl groups on the aromatic ring, two methoxycarbonyl groups. researchgate.net |
| Kopsilongine | C₂₄H₃₀N₂O₆ | Contains a methylenedioxy group and one methoxyl group on the aromatic ring, two methoxycarbonyl groups. researchgate.netpublish.csiro.au |
Chemical Synthesis and Analog Development
Strategic Approaches to the Kopsiflorine Core Structure
The synthesis of this compound is contextualized within the broader efforts to synthesize related Kopsia and Aspidosperma alkaloids, which share common structural motifs. These approaches focus on the efficient construction of the complex caged skeleton and the precise installation of stereocenters.
The total synthesis of Kopsia alkaloids has been a long-standing goal in organic chemistry, leading to a variety of innovative strategies. rsc.org These alkaloids are characterized by a complex hexacyclic to octacyclic framework that often includes a bicyclo[2.2.2]octane core and two all-carbon quaternary stereocenters. epfl.ch
Key methodologies that have been successfully employed for alkaloids structurally related to this compound include:
Diels-Alder Reactions: Asymmetric Diels-Alder reactions have been used to assemble the central bicyclo[2.2.2]octane moiety and establish the critical quaternary stereocenter at the C20 position. researchgate.net
Cascade Reactions: Samarium(II) iodide-mediated cascade reactions have proven effective in constructing five-membered rings and setting the quaternary stereocenter at the C7 position. researchgate.net Late-stage cascade reductive amination/cyclization sequences are also used to form the highly strained caged ring systems characteristic of this family. researchgate.net
Oxidative Cyclizations: An unprecedented Manganese(III)-mediated oxidative cyclization was a key step in the total syntheses of 5,22-Dioxokopsane, Kopsinidine C, and Demethoxycarbonylkopsin, demonstrating a powerful method for creating the caged core. nih.gov
Radical Cyclizations: In the synthesis of (±)-lundurine A and B, a stereospecific radical cyclization using samarium(II) iodide was employed to construct a pentasubstituted cyclopropane (B1198618) core with perfect stereoselectivity. nih.gov
These strategies, developed for compounds like kopsanone, fruticosine, and the kopsifolines, provide a validated toolkit for approaching the unique structural challenges presented by this compound. rsc.orgepfl.ch
A powerful approach in modern natural product synthesis is the use of divergent pathways, where a common intermediate is elaborated into a variety of structurally related target molecules. researchgate.net This strategy is particularly efficient for families of alkaloids like the Kopsia group, which feature a shared core architecture. mdpi.com The key to a successful divergent synthesis is the rational design of a pluripotent late-stage intermediate that can be selectively functionalized to yield different family members. researchgate.net
For instance, the total syntheses of (−)-kopsifoline A, (+)-kopsifoline E, and (−)-kopsifoline D were achieved from a common pentacyclic intermediate featuring a vinylogous urethane (B1682113) substructure. mit.edunih.gov This versatile intermediate could either undergo F-ring formation to produce (−)-kopsifoline D or be subjected to regioselective C17-functionalization to access (−)-kopsifoline A and (+)-kopsifoline E. mit.edunih.gov Similarly, organocatalytic Robinson annulation has been used to create a key tricyclic ketone that served as a common precursor for a range of aspidosperma alkaloids. nus.edu.sg The development of such common intermediates provides a streamlined and efficient route to multiple natural products and their "unnatural" derivatives from a single synthetic lineage. researchgate.net
The dense and complex stereochemistry of the this compound core demands precise control over bond formation. Synthetic chemists have employed a range of highly selective transformations to address this challenge. rsc.org
Enantioselective Palladium-Catalyzed Allylic Alkylation has emerged as a robust method for the construction of all-carbon quaternary stereocenters, a recurring feature in Kopsia alkaloids. nih.gov This reaction has been a linchpin in the syntheses of numerous Aspidosperma and Kopsia family members, including the total synthesis of (+)-methyl N-decarbomethoxychanofruticosinate. nih.govcaltech.edu
Regioselective functionalization of advanced intermediates is crucial for divergent syntheses. A notable example is the C17-boronation of a vinylogous urethane intermediate in the synthesis of kopsifolines. mit.edu The vinylogous urethane directed the boronation to the C17 position, preventing the reaction at the otherwise competing C7 position, which allowed for the specific introduction of a C17-ether. mit.edunih.gov
Other critical transformations include stereoselective cyclizations, such as the SmI2-promoted acyloin condensation and Mannich reactions, which have been instrumental in building the intricate polycyclic systems of these alkaloids. epfl.ch
| Transformation | Purpose in Synthesis | Alkaloid Family Example | Citations |
| Asymmetric Diels-Alder Reaction | Construction of bicyclo[2.2.2]octane core; sets C20 quaternary stereocenter. | Kopsane Alkaloids | researchgate.net |
| Enantioselective Pd-Catalyzed Allylic Alkylation | Creation of α-quaternary carbonyl compounds and all-carbon stereocenters. | Aspidosperma & Kopsia | nih.govcaltech.edu |
| SmI₂-Mediated Cascade Reaction | Construction of five-membered rings and the C7 quaternary stereocenter. | Kopsane Alkaloids | researchgate.netnih.gov |
| Regioselective C17-Boronation | Late-stage, site-specific introduction of an oxygen functional group. | Kopsifolines | mit.edunih.gov |
| Mn(III)-Mediated Oxidative Cyclization | Formation of the complex caged ring system. | Kopsinidine C | nih.gov |
| Ring-Closing Metathesis | Late-stage construction of heterocyclic rings (e.g., F ring). | Lundurines | nih.gov |
Semi-Synthesis and Chemical Derivatization of this compound
Semi-synthesis is a powerful strategy that uses a readily available natural product as a starting material for chemical modifications. numberanalytics.comtapi.com This approach allows for the creation of novel derivatives that can possess improved properties, such as enhanced biological activity or stability, without undertaking a lengthy and often low-yielding total synthesis. numberanalytics.comresearchgate.net Common derivatization reactions used in semi-synthesis include oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.com
While specific reports on the semi-synthesis of this compound itself are not prominent in the literature, the principles of this approach are broadly applicable. Given a sufficient supply of this compound isolated from its natural source, its structure offers several reactive handles for modification. The functional groups present in the this compound molecule could be targeted to generate a library of new compounds. Such modifications are crucial for exploring the structure-activity relationships (SAR) of the molecule, providing insights into which parts of the structure are essential for its biological effects. researchgate.net
Design and Synthesis of this compound Analogues and Hybrid Molecules
The design of analogues and hybrid molecules is a modern strategy in medicinal chemistry aimed at creating compounds with novel or enhanced activities. researchgate.netmdpi.com An analogue is a molecule that is structurally similar to the parent compound, often with subtle modifications designed to fine-tune its properties. researchgate.net A hybrid molecule, on the other hand, is a construct that combines two or more distinct pharmacophores (active structural units) into a single chemical entity, with the goal of interacting with multiple biological targets simultaneously. unimi.itrsc.org
The design of this compound analogues is exemplified by the divergent synthesis of the kopsifolines, where a common intermediate was used to produce closely related natural products. mit.edunih.gov This same strategy can be extended to create "unnatural" analogues by introducing functionalities not found in the natural product family.
The creation of this compound hybrids would involve covalently linking the this compound scaffold to another biologically active molecule, such as an anti-inflammatory agent or another alkaloid, via a carefully chosen linker. unimi.itnih.gov This approach aims to leverage the biological profile of this compound while potentially adding a complementary mechanism of action from the tethered pharmacophore, which could lead to synergistic effects or the ability to overcome drug resistance mechanisms. unimi.it
Molecular and Cellular Mechanisms of Action
Modulation of Efflux Transporters
Multidrug resistance (MDR) is a significant impediment to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. These transporters function as cellular efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Interaction with P-glycoprotein (P-gp/ABCB1)
Kopsiflorine has been identified as an agent that can counteract P-glycoprotein (P-gp) mediated multidrug resistance. Research indicates that this compound directly interacts with P-gp. thieme-connect.comthieme-connect.com This interaction was demonstrated in studies where this compound at a concentration of 10 µg/ml significantly inhibited the binding of [3H]azidopine, a photoaffinity label for P-gp, to the protein in multidrug-resistant VJ-300 cells. thieme-connect.comthieme-connect.comnih.gov This competitive binding suggests that this compound occupies sites on P-gp that would otherwise bind to and transport anticancer drugs. The interaction is considered a direct mechanism for inhibiting the efflux pump's function. thieme-connect.comthieme-connect.com
Impact on MDR1 Gene Expression
The overexpression of the MDR1 gene is a primary cause of P-gp-related multidrug resistance. thieme-connect.com this compound is known to inhibit the mRNA expression of the MDR1 gene. mdpi.com This action at the genetic level further contributes to its ability to reverse multidrug resistance by reducing the synthesis of new P-gp transporters.
Cellular Uptake and Accumulation Studies in Drug-Resistant Cell Lines
A key consequence of P-gp inhibition by this compound is the enhanced intracellular accumulation of chemotherapeutic drugs in resistant cells. thieme-connect.comthieme-connect.comnih.gov In studies using vincristine-resistant KB cells (VJ-300), the presence of this compound led to a notable increase in the intracellular levels of vincristine (B1662923). thieme-connect.comthieme-connect.com This effect is observed in a concentration-dependent manner. thieme-connect.comthieme-connect.comnih.gov While this compound itself does not affect the growth of either drug-sensitive or drug-resistant cells, its ability to block the efflux pump allows co-administered anticancer drugs to accumulate to cytotoxic concentrations within the resistant cells. thieme-connect.comthieme-connect.comnih.gov
Interplay with Chemotherapeutic Agents
The interaction of this compound with chemotherapeutic agents is most evident in its ability to potentiate their cytotoxic effects and reverse the multidrug resistance phenotype in cancer cells.
Synergistic Activities with Established Therapeutic Molecules
This compound demonstrates synergistic activity with various established chemotherapeutic drugs. thieme-connect.commdpi.com For instance, it enhances the cytotoxicity of vincristine in drug-resistant KB cells. thieme-connect.comthieme-connect.comnih.gov This potentiation of cytotoxic effects is a direct result of this compound's inhibition of P-gp, leading to higher intracellular drug concentrations. A series of aspidofractinine-type indole (B1671886) alkaloids, including this compound, have shown significant potential in reversing multidrug resistance in vincristine-resistant KB cells. nih.gov
Reversal of Multidrug Resistance Phenotypes in Experimental Models
This compound has been effectively shown to reverse the multidrug resistance phenotype in experimental cancer cell models. thieme-connect.comthieme-connect.comnih.govnih.gov By inhibiting the P-gp efflux pump, this compound restores the sensitivity of resistant cells to various anticancer drugs. thieme-connect.comthieme-connect.com This reversal of resistance has been observed in vincristine-resistant human KB epidermoid carcinoma cells (VJ-300). thieme-connect.comthieme-connect.com The ability of this compound and related alkaloids to counteract MDR highlights their potential as chemosensitizing agents in cancer therapy. mdpi.comnih.gov
Other Investigated Molecular Targets
Beyond its primary pharmacological activities, research into the molecular mechanisms of this compound has identified several other specific molecular targets. These investigations have primarily focused on its role in overcoming multidrug resistance in cancer cells and its potential antimicrobial properties.
One of the most significant molecular targets investigated for this compound is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.govfrontiersin.org P-gp is encoded by the MDR1 gene and functions as an efflux pump, actively transporting a wide range of substances, including many chemotherapeutic drugs, out of cells. frontiersin.orgnih.govmdpi.com In cancer cells, the overexpression of P-gp is a major cause of multidrug resistance (MDR), a phenomenon that renders chemotherapy ineffective. frontiersin.org
This compound has been shown to reverse this resistance. frontiersin.orgnih.govnih.gov Studies have demonstrated that this compound enhances the cytotoxicity of anticancer drugs like vincristine in multidrug-resistant human epidermoid carcinoma (KB) cells. nih.govtandfonline.comthaiscience.info The underlying mechanism for this is the direct interaction of this compound with P-glycoprotein, which inhibits the pump's function of expelling the antitumor agents from the resistant cells. nih.gov This leads to an increased intracellular accumulation of the chemotherapeutic drug. nih.gov Further research has revealed that this compound significantly inhibits the binding of the photoaffinity label [3H]azidopine to P-glycoprotein in resistant cells, confirming a direct interaction. nih.gov Additionally, this compound has been found to inhibit the mRNA expression of the MDR1 gene itself. nih.govmdpi.com
In addition to its effects on P-glycoprotein, this compound has been identified as having antibacterial properties. In a study examining compounds isolated from the twigs of Kopsia hainanensis, this compound exhibited inhibitory activity against the bacterium Staphylococcus aureus. nih.govmdpi.commdpi.com
The table below summarizes the key findings related to these investigated molecular targets of this compound.
| Molecular Target | Organism/Cell Line | Investigated Effect | Research Finding | Citation(s) |
| P-glycoprotein (P-gp/MDR1) | Multidrug-resistant KB tumor cells (VJ-300) | Reversal of multidrug resistance | Enhanced the cytotoxicity of vincristine in a concentration-dependent manner by inhibiting the efflux of the drug. nih.gov | nih.govtandfonline.comthaiscience.info |
| P-glycoprotein (P-gp/MDR1) | Multidrug-resistant KB tumor cells (VJ-300) | Direct interaction and inhibition | Significantly inhibited the binding of [3H]azidopine to P-glycoprotein. nih.gov | nih.gov |
| MDR1 gene | Drug-resistant KB cells | Gene expression | Inhibits the mRNA expression of the MDR1 gene. mdpi.com | nih.govmdpi.com |
| Bacterial targets | Staphylococcus aureus | Antibacterial activity | Exhibited inhibitory activity, forming an antibacterial region with a diameter of 9.7 mm in a disk diffusion assay. mdpi.com | nih.govmdpi.commdpi.com |
Preclinical Biological Activity Investigations
In vitro Cytotoxicity in Multidrug-Resistant Cell Lines
Kopsiflorine has demonstrated notable activity in overcoming multidrug resistance (MDR) in cancer cell lines. MDR is a significant challenge in cancer chemotherapy and is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. frontiersin.org
Studies have shown that this compound can enhance the cytotoxicity of common chemotherapeutic agents in resistant cancer cells. For instance, in vincristine-resistant KB cells (VJ-300), this compound was found to increase the cell-killing effects of vincristine (B1662923) in a dose-dependent manner. nih.gov This suggests that this compound can sensitize resistant cells to the effects of conventional anticancer drugs. The mechanism for this activity is believed to involve a direct interaction with P-glycoprotein, inhibiting the efflux of antitumor agents from the resistant cells. nih.gov
Table 1: In vitro Cytotoxicity of this compound in Multidrug-Resistant Cell Lines
| Cell Line | Resistance Profile | Chemotherapeutic Agent | Effect of this compound | Reference |
| KB (VJ-300) | Vincristine-resistant | Vincristine | Enhanced cytotoxicity in a concentration-dependent manner | nih.gov |
In vitro Antimicrobial and Antifungal Activity
In addition to its effects on cancer cells, this compound has been evaluated for its antimicrobial and antifungal properties. Research indicates that this compound exhibits activity against certain Gram-positive bacteria. Specifically, it has shown suppressive effects against Staphylococcus aureus, with observed inhibition zones ranging from 9.7 to 11.2 mm. nih.gov However, it was found to be inactive against other bacteria in the same study. nih.gov
The antifungal activity of this compound has also been a subject of investigation, though specific details on the fungal species tested and the extent of inhibition are less documented in the reviewed literature. The broader family of indole (B1671886) alkaloids, to which this compound belongs, is known to possess a wide range of pharmacological effects, including antifungal properties. mdpi.com
Table 2: In vitro Antimicrobial Activity of this compound
| Microorganism | Type | Activity | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | Suppressive | 9.7 - 11.2 | nih.gov |
Receptor-Ligand Interactions and Binding Affinity Studies
The primary mechanism by which this compound is understood to exert its multidrug resistance-reversing effect is through direct interaction with the P-glycoprotein efflux pump. nih.gov This interaction inhibits the pump's function, leading to an accumulation of chemotherapeutic drugs within the cancer cells. While the direct binding to P-glycoprotein has been reported, detailed quantitative binding affinity studies, such as the determination of the dissociation constant (Kd) or the inhibition constant (Ki), for this compound are not extensively available in the public domain. Such studies are crucial for quantifying the strength and specificity of the interaction between this compound and its molecular target. frontiersin.orgbruker.comnih.gov
In vivo Studies in Animal Models of Drug Resistance (excluding human trial data)
Information regarding in vivo studies of this compound in animal models of drug resistance is limited in the currently available scientific literature. While in vitro studies provide strong evidence for its potential to reverse multidrug resistance, the translation of these findings into animal models is a critical step for further drug development. nih.gov Such studies would be necessary to evaluate the efficacy, pharmacokinetics, and optimal administration of this compound in a living organism before any consideration for clinical application. pharmaron.comnih.govcrownbio.com
Other Reported Biological Activities and Pharmacological Effects in Experimental Systems
Beyond its well-documented role in reversing multidrug resistance and its antimicrobial effects, the broader class of alkaloids from the Kopsia genus, to which this compound belongs, has been associated with a wide spectrum of other pharmacological activities in experimental settings. nih.gov These include anti-inflammatory, antimalarial, and acetylcholinesterase inhibitory activities. nih.govmust-phyto.com However, specific studies detailing these other biological effects for this compound itself are not as prominent as the research into its cytotoxicity.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for MDR Reversal Activity
Kopsiflorine, an aspidofractinine-type indole (B1671886) alkaloid, has demonstrated notable activity in reversing multidrug resistance in cancer cells. researchgate.netrsc.org This has led to further investigation into which parts of its molecular structure are essential for this biological function. The core structure of aspidofractinine-type alkaloids is a key factor in their MDR reversal potential. researchgate.net
Studies on a series of these alkaloids have revealed that specific substitutions on the core structure can significantly impact their efficacy. For instance, the presence and nature of substituents on the aromatic ring and the nitrogen atom of the indole nucleus are crucial. researchgate.net The MDR reversal activity of these compounds is often associated with their ability to inhibit P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for pumping chemotherapeutic drugs out of cancer cells. researchgate.netmdpi.com this compound has been shown to suppress the binding of [3H]azidopine to P-glycoprotein, indicating a direct interaction with this transporter. rsc.org
The general structural features that appear to contribute to the MDR reversal activity of this class of compounds include a rigid polycyclic framework and the presence of specific functional groups that can interact with the binding sites on P-gp. researchgate.netnumberanalytics.com The lipophilicity of the molecule also plays a role, as it influences the compound's ability to partition into the cell membrane where P-gp resides. numberanalytics.comfrontiersin.org
Correlating Structural Modifications with Biological Potency
Systematic modifications of the this compound structure and related aspidofractinine (B1242310) alkaloids have provided valuable insights into the correlation between structural changes and biological potency. The synthesis and evaluation of various analogs allow researchers to map out which molecular features enhance or diminish the MDR reversal effect. nih.govbohrium.comchemrxiv.org
For many P-gp inhibitors, including those structurally related to this compound, altering lipophilicity and hydrogen bonding patterns can significantly influence their interaction with the transporter. numberanalytics.com Introducing or removing bulky groups can also create steric hindrance that affects binding. numberanalytics.com
The following table summarizes the findings from various studies on this compound and related compounds, illustrating how specific structural modifications affect their MDR reversal activity.
| Compound/Modification | Key Structural Feature | Effect on MDR Reversal Activity |
| This compound | Aspidofractinine-type indole alkaloid | Appreciable MDR reversal activity. researchgate.net |
| Lahadinine A | Aspidofractinine-type indole alkaloid | Appreciable MDR reversal activity. nih.gov |
| 11-Methoxykopsilongine | Aspidofractinine-type indole alkaloid | Appreciable MDR reversal activity. nih.gov |
| Pleiocarpine | Aspidofractinine-type indole alkaloid | Appreciable MDR reversal activity. researchgate.net |
| N-methoxycarbonyl-11,12-methylenedioxy-delta 16,17-kopsinine | Aspidofractinine-type indole alkaloid | Appreciable MDR reversal activity. researchgate.net |
These findings underscore the importance of the aspidofractinine scaffold and suggest that modifications at various positions can modulate the potency of MDR reversal.
Computational Chemistry Approaches to SAR Analysis
Computational chemistry has become an indispensable tool for understanding the SAR of complex molecules like this compound. spirochem.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling help to predict how different structural analogs will interact with their biological targets, such as P-gp. oncodesign-services.comnih.govnih.gov
Molecular docking simulations can provide a three-dimensional model of how this compound and its derivatives might bind to the active site of P-gp. nih.govmdpi.com These models can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the inhibitory activity. frontiersin.org By analyzing these interactions, chemists can design new analogs with modifications predicted to enhance binding affinity and, consequently, biological potency. oncodesign-services.com
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR models could be developed to correlate physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) with their MDR reversal capabilities. mdpi.com These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the synthetic efforts towards more potent derivatives. nih.gov
Influence of Stereochemistry on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence biological activity. solubilityofthings.comijpsjournal.comuou.ac.in For chiral molecules like this compound, different stereoisomers can exhibit vastly different pharmacological profiles. nih.govresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one stereoisomer over another. nih.govresearchgate.net
The specific stereoconfiguration of this compound is likely crucial for its interaction with P-glycoprotein. Even subtle changes in the spatial orientation of functional groups can affect the molecule's ability to fit into the binding pocket of the transporter. michberk.com The synthesis and biological evaluation of different stereoisomers of this compound would be necessary to fully elucidate the impact of stereochemistry on its MDR reversal activity. Such studies would help to identify the most active isomer and provide a deeper understanding of the molecular interactions at the binding site. nih.govnih.gov
Analytical Research Methodologies in Kopsiflorine Studies
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. nih.gov In the study of Kopsiflorine and other alkaloids from Kopsia species, chromatographic methods are indispensable for isolating individual compounds from complex plant extracts and for their quantification. ajprd.com The choice of technique is dictated by the specific research goal, whether it be bulk isolation for structural studies or precise quantification in analytical samples. ijpsjournal.com
The general principle involves a mobile phase (a solvent or gas) that moves the mixture through a stationary phase (a solid or a liquid supported on a solid). khanacademy.org Separation occurs because different components of the mixture travel at different rates due to variations in their physical and chemical properties, such as polarity and adsorption affinity. nih.govkhanacademy.org
Common chromatographic techniques employed in alkaloid research include:
Column Chromatography: This is a primary method for the preparative-scale separation of alkaloids from crude plant extracts. ajprd.com The extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. ajprd.comsgkgdcvinukonda.ac.in A solvent (mobile phase) is then passed through the column, and the separated compounds are collected in fractions as they elute. ajprd.com This technique is often one of the first steps in isolating pure this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative technique used to monitor the progress of reactions and the separation efficiency of column chromatography. ajprd.comsgkgdcvinukonda.ac.in A small amount of the sample is spotted on a plate coated with an adsorbent, and a solvent moves up the plate via capillary action, separating the components. khanacademy.orgsgkgdcvinukonda.ac.in It helps in identifying the number of constituents in a mixture and selecting the appropriate solvent system for column chromatography. sgkgdcvinukonda.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for both analytical quantification and preparative purification of alkaloids like this compound. nih.govajprd.com It utilizes high pressure to pass the solvent through a column with smaller particle sizes, resulting in superior resolution and speed compared to standard column chromatography. nih.gov HPLC, particularly when coupled with a photodiode array (PDA) detector, can separate and quantify the parent drug from its degradation products. sapub.org
| Technique | Principle | Application in this compound Research | References |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Initial purification and large-scale isolation of this compound and other alkaloids from crude Kopsia plant extracts. | ajprd.comsgkgdcvinukonda.ac.in |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity, visualized under UV light or with staining reagents. | Rapid analysis of extract complexity, monitoring purification progress, and optimizing solvent systems for column chromatography. | ajprd.comkhanacademy.orgsgkgdcvinukonda.ac.in |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure pump to move the mobile phase through a densely packed column. | Precise quantification of this compound in research samples, purity assessment, and isolation of minor alkaloids and degradation products. | nih.govijpsjournal.comsapub.org |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering properties intermediate between a gas and a liquid for efficient separation. | An advanced method for the separation of complex alkaloid mixtures. | ijpsjournal.com |
Spectroscopic Methods for Structural Assignment in Synthetic and Degradation Studies
Once a pure compound is isolated, spectroscopic methods are employed to determine its molecular structure. studypug.com For a complex alkaloid like this compound, a combination of techniques is necessary to piece together its unique polycyclic architecture. These methods are equally crucial for confirming the structure of synthetically prepared analogues and for identifying the chemical structures of products formed during degradation studies. studypug.comajpaonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the detailed carbon-hydrogen framework of an organic molecule. studypug.comntnu.edu 1D NMR techniques (¹H and ¹³C) provide information about the chemical environment of hydrogen and carbon atoms, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal the connectivity between these atoms, allowing for the complete assignment of the molecular skeleton. researchgate.net The spectra of related aspidofractinine (B1242310) alkaloids, such as kopsine (B1673751) and fruticosine, have been fully assigned using these methods, providing a critical reference for the structural analysis of this compound. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. studypug.com By measuring the absorption of infrared radiation by specific bonds, it can detect the presence of groups such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H), which are characteristic features of the aspidofractinine alkaloid family. studypug.comuvic.ca
X-ray Crystallography: When a compound can be grown as a suitable single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure. studypug.com This technique has been used to confirm the structures of related Kopsia alkaloids, such as rhazinal, providing definitive proof of their stereochemistry and spatial arrangement. capes.gov.brnih.gov
| Technique | Information Provided | Application in this compound Research | References |
| ¹H and ¹³C NMR | Details the chemical environment and number of hydrogen and carbon atoms. | Maps the carbon-hydrogen framework of the this compound molecule. | ntnu.eduresearchgate.net |
| 2D NMR (COSY, HMBC, etc.) | Shows correlations and connectivity between atoms (H-H, C-H). | Assembles the complete bonding puzzle to determine the polycyclic structure. | researchgate.net |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H). | Confirms key chemical features in the structure of this compound and its degradation products. | studypug.comuvic.ca |
| X-ray Crystallography | Provides the precise 3D arrangement of atoms in a crystalline solid. | Unambiguous structural confirmation of this compound analogues and related alkaloids. | capes.gov.brnih.gov |
Advanced Mass Spectrometry Applications in Metabolomics and Degradation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. thermofisher.comnih.gov In this compound research, its high sensitivity and selectivity make it invaluable for metabolomics and for characterizing degradation pathways. nih.govbiocrates.com
Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov MS-based metabolomics can provide a snapshot of the alkaloids present in Kopsia species, helping to understand their biosynthesis and distribution. biocrates.com
In degradation studies, which are performed to understand a molecule's stability under stress conditions like heat, light, or pH changes, MS is critical. ajpaonline.comdovepress.com Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful. sapub.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing complex mixtures. silantes.com LC separates the components of a mixture (e.g., a stressed sample containing this compound and its degradants) before they enter the mass spectrometer, which then identifies them based on their mass. sapub.orgsilantes.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula for unknown degradation products. researchgate.net
Tandem Mass Spectrometry (MS/MS): Also known as MS², this technique involves multiple stages of mass analysis. silantes.com A specific ion (e.g., the molecular ion of a potential degradant) is selected, fragmented, and the resulting fragment ions are analyzed. thermofisher.comsilantes.com This provides structural information that is crucial for identifying unknown compounds without needing to isolate them in large quantities. silantes.com
| Technique | Principle | Application in this compound Research | References |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Determines the precise molecular weight and elemental formula of this compound and its metabolites or degradation products. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. | Separates and identifies this compound and related compounds in complex mixtures like plant extracts, biological fluids, and degradation study samples. | sapub.orgsilantes.commdpi.com |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple steps of mass selection and fragmentation to analyze molecular structure. | Elucidates the structure of unknown metabolites and degradation products by analyzing their fragmentation patterns. | thermofisher.comsilantes.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds via GC before MS analysis. | Used for the analysis of volatile derivatives of this compound or smaller, volatile degradation products. | sapub.orgsilantes.com |
Electrochemical Analysis in this compound and Analogue Research
Electrochemical analysis involves studying the interaction of a molecule with an electrode by measuring changes in current or potential. xmu.edu.cn These methods can provide unique insights into the redox properties of a compound—its ability to be oxidized (lose electrons) or reduced (gain electrons). Such information is valuable for understanding potential metabolic pathways and for developing novel synthetic routes.
Research has pointed to the use of electrochemical methods in the analysis of this compound isolated from Kopsia dasyrachis. wordpress.com Furthermore, studies on related Kopsia alkaloids have demonstrated the utility of electrochemical techniques. For example, the anodic oxidation (an electrochemical process) of a related hexacyclic alkaloid was used to mediate a facile retro-aldol process, yielding a novel pentacyclic indole (B1671886) named danuphylline. researchgate.net This highlights how electrochemical analysis can not only serve as an analytical tool but also as a synthetic method for creating novel analogues. Techniques like cyclic voltammetry can be used to probe the oxidation and reduction potentials of this compound, providing data on its electronic structure and potential reactivity in biological systems. espublisher.com
Future Research Directions and Translational Perspectives
Expanding Synthetic Methodologies for Kopsiflorine and Complex Analogues
The chemical synthesis of this compound and its structural relatives, known as Kopsia alkaloids, presents a formidable challenge due to their complex, polycyclic caged skeletons that feature multiple stereocenters. nih.govresearchgate.net The advancement of organic synthesis provides a pathway not only to produce this compound for further study but also to generate novel analogues with potentially enhanced properties. organic-chemistry.orgscripps.edu
Future synthetic efforts will likely focus on improving the efficiency and elegance of existing strategies. Key areas for development include:
Novel Cascade Reactions: Developing new cascade reactions could enable the construction of the complex core structure in fewer steps. Strategies like the intramolecular Pummerer rearrangement induced nucleophilic cyclization/aza-Prins cyclization, used for related alkaloids, could be adapted for this compound synthesis. nih.gov
Late-Stage Functionalization: The ability to modify the complex core at a late stage is crucial for creating a library of analogues for structure-activity relationship (SAR) studies. Biogenetically inspired strategies, such as the regioselective C17-functionalization used in the synthesis of kopsifolines, provide a blueprint for such approaches. nih.gov
Asymmetric Synthesis: Enhancing enantioselective methods is critical. The use of asymmetric Diels-Alder reactions or SmI2-mediated cascade reactions, which have been successful in synthesizing other kopsane alkaloids, could be further optimized to control the precise three-dimensional arrangement of atoms. researchgate.net
The ability to design and execute concise, enantioselective syntheses is fundamental to accessing scarcely available natural products like this compound and creating a platform to investigate the therapeutic potential of structurally related analogues. northwestern.edu
Deeper Elucidation of Molecular Pathways in Biological Systems
While preliminary studies have identified this compound's biological activities, a comprehensive understanding of its molecular mechanisms is still developing. ontosight.ai A primary area of interest is its ability to modulate multidrug resistance (MDR) in cancer cells.
Research has shown that this compound can inhibit the mRNA expression of the MDR1 gene. mdpi.comnih.gov This gene is responsible for producing P-glycoprotein (P-gp), a significant ABC transporter. mdpi.com P-gp functions as an efflux pump, actively removing xenobiotics, including many chemotherapy drugs, from cells. nih.gov This action is a primary cause of multidrug resistance in cancer, reducing the intracellular concentration and effectiveness of anticancer agents. nih.gov
Future research must delve deeper into this interaction. Key questions include:
What specific transcription factors or signaling pathways involved in MDR1 gene expression are affected by this compound?
Does this compound interact directly with P-glycoprotein, in addition to suppressing its expression?
Beyond P-gp, does this compound affect other ABC transporters or resistance mechanisms?
Elucidating these molecular pathways is crucial for optimizing the compound's use as a chemosensitizer. nih.govnih.gov
Table 1: Molecular Target and Activity of this compound
| Target/Pathway | Mechanism of Action | Observed Effect in Research Models | Citations |
|---|---|---|---|
| MDR1 Gene | Inhibits mRNA expression of the gene. | Reduces the production of P-glycoprotein (P-gp), a key drug efflux pump. | mdpi.com, nih.gov |
| P-glycoprotein (P-gp) Mediated Efflux | Reverses the function of the P-gp transporter. | Enhances the cytotoxicity of vincristine (B1662923) in multidrug-resistant (MDR) KB cells. | nih.gov, thieme-connect.com, thaiscience.info |
Development of Next-Generation Modulators Based on this compound Scaffold
The unique chemical structure of this compound serves as an excellent "scaffold" or starting point for the design of new therapeutic agents. nih.gov In medicinal chemistry, a scaffold is a core molecular structure that can be systematically modified to create a library of related compounds, or analogues. This process allows researchers to identify molecules with improved potency, selectivity, and pharmacokinetic properties.
The primary focus for developing this compound-based modulators is in overcoming multidrug resistance in cancer. unimi.it By synthesizing analogues, researchers aim to create next-generation P-gp modulators that could be more effective than this compound itself. nih.govnih.gov The goals of such a program would be to:
Enhance Potency: Develop analogues that can inhibit P-gp at lower concentrations.
Improve Selectivity: Design molecules that specifically target P-gp without affecting other essential biological processes, thereby reducing potential side effects.
Optimize Pharmacokinetics: Modify the scaffold to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug candidate.
The development of such "third-generation" P-gp inhibitors from natural scaffolds is a promising strategy to combat the challenge of drug resistance in oncology. nih.gov
Exploration of Additional Therapeutic Potential in Preclinical Models
Beyond its role in reversing multidrug resistance, this compound has demonstrated other biological activities in early-stage research that warrant further investigation. ontosight.ai The broad pharmacological potential of indole (B1671886) alkaloids suggests that this compound's therapeutic utility may not be limited to oncology. nih.gov
Initial studies have identified the following potential activities:
Antimicrobial Effects: this compound, isolated from the twigs of Kopsia hainanensis, exhibited inhibitory activity against the bacterium Staphylococcus aureus in a disk diffusion assay. nih.gov
Anti-inflammatory and Analgesic Potential: While direct studies on this compound are limited, related Kopsia alkaloids and extracts have shown anti-inflammatory and analgesic properties in animal models. thaiscience.inforesearchgate.net For example, an alkaloid extract from Kopsia macrophylla demonstrated analgesic action via a peripheral nervous pathway. thaiscience.info Given the structural similarity among Kopsia alkaloids, exploring this compound for these effects is a logical next step.
Future preclinical studies should employ a broader range of assays and animal models to systematically evaluate this compound for anti-inflammatory, analgesic, antimicrobial, and other potential therapeutic effects. mdpi.com
Table 2: Explored Biological Activities of this compound in Preclinical Research
| Activity | Research Model/Assay | Key Finding | Citations |
|---|---|---|---|
| Antibacterial | Disk diffusion method against Staphylococcus aureus. | Exhibited inhibitory activity, forming an antibacterial region with a diameter of 9.7 mm. | nih.gov |
| Anti-inflammatory | General activity reported for the compound class. | This compound is reported to have anti-inflammatory properties, though specific preclinical model data is limited. | ontosight.ai |
| Anticancer | General activity reported for the compound class. | This compound is noted to have anticancer properties, primarily explored through its role in reversing drug resistance. | ontosight.ai |
Role of this compound in Combination Therapies in Research Models
The most immediate translational perspective for this compound is its use in combination therapies, particularly in cancer research. abpi.org.ukfrontiersin.org The ability of this compound to inhibit P-glycoprotein makes it an ideal candidate to act as a "chemosensitizer." unimi.itcore.ac.uk In this role, it would be co-administered with a conventional chemotherapy drug to which cancer cells have developed resistance.
The primary research model for this application involves vincristine-resistant KB cancer cells. nih.govthaiscience.info In these models, this compound has been shown to enhance the cytotoxic (cell-killing) potential of vincristine. mdpi.comthaiscience.info The mechanism is the suppression of the P-gp pump that would otherwise expel vincristine from the cancer cell, thereby restoring the chemotherapeutic drug's effectiveness. nih.gov
Future research in this area should expand to:
Test other chemotherapeutic agents: Evaluate this compound's ability to restore sensitivity to other P-gp substrate drugs, such as taxanes and anthracyclines. nih.gov
Utilize in vivo models: Move from cell culture models to animal xenograft models to assess the efficacy and safety of the combination therapy in a whole-organism context. frontiersin.org
Explore other cancer types: Investigate the effectiveness of this combination approach in various types of multidrug-resistant cancers.
These studies are essential for determining whether the promising in vitro results can be translated into a viable therapeutic strategy for treating drug-resistant tumors. nih.govnih.gov
Table 3: this compound in Preclinical Combination Therapy Models
| Combination Agent | Cell Line Model | Mechanism of Action | Outcome | Citations |
|---|---|---|---|---|
| Vincristine | Multidrug-resistant (MDR) KB cells | Reverses P-glycoprotein mediated drug efflux by inhibiting MDR1 gene expression. | Enhances the cytotoxicity of vincristine in the drug-resistant cells. | mdpi.com, nih.gov, thaiscience.info |
Q & A
Basic: How is Kopsiflorine isolated and characterized from natural sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Characterization requires spectroscopic methods (e.g., NMR for structural elucidation, MS for molecular weight confirmation) and comparison with literature data. Ensure purity via HPLC-UV or TLC, and validate using elemental analysis for novel compounds .
Basic: What spectroscopic techniques are critical for confirming this compound’s structural identity?
Methodological Answer:
Key techniques include:
- 1H/13C NMR to map proton/carbon environments and stereochemistry.
- X-ray crystallography for absolute configuration determination.
- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
Cross-referencing with published spectral databases (e.g., SciFinder, Reaxys) is essential to resolve ambiguities .
Advanced: How should researchers design experiments to assess this compound’s bioactivity in preclinical models?
Methodological Answer:
- In vitro assays: Use dose-response curves (e.g., IC50 in enzyme inhibition studies) with appropriate controls (e.g., positive/negative controls and solvent-only groups).
- In vivo models: Select species relevant to the target pathology (e.g., rodent models for neuropharmacology). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study objectives with translational potential .
- Statistical power: Calculate sample sizes using tools like G*Power to ensure reproducibility .
Advanced: How can researchers address contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Systematic review: Conduct meta-analyses to identify variability sources (e.g., differences in solvent systems, assay protocols, or cell lines).
- Replicate key studies: Use standardized protocols (e.g., OECD guidelines for toxicity testing) to minimize procedural discrepancies.
- Data triangulation: Compare results across multiple techniques (e.g., in vitro binding assays vs. computational docking) to validate mechanisms .
Methodological: What protocols validate this compound’s purity and stability under varying experimental conditions?
Methodological Answer:
- Stability testing: Use accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitored via HPLC.
- Purity validation: Combine melting point analysis, chiral chromatography (for enantiomeric purity), and Karl Fischer titration (for water content).
- Documentation: Report detailed experimental conditions (e.g., solvent pH, storage temperature) to enable replication .
Advanced: What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-omics integration: Pair transcriptomics/proteomics data with pathway analysis tools (e.g., KEGG, STRING) to identify target networks.
- Knockout models: Use CRISPR/Cas9 to silence candidate genes in cellular assays.
- Molecular dynamics simulations: Predict binding affinities to hypothesized targets (e.g., receptors or enzymes) .
Methodological: How can synthetic this compound be reproducibly prepared for pharmacological studies?
Methodological Answer:
- Stepwise optimization: Screen reaction conditions (e.g., catalysts, solvents) using design-of-experiment (DoE) approaches.
- Scale-up protocols: Validate reproducibility at pilot scales (e.g., 1g to 100g batches) with in-process controls (e.g., TLC monitoring).
- Characterization: Provide full spectroscopic data for intermediates and final products in supplementary materials .
Advanced: How can researchers develop structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
- Analog synthesis: Modify core scaffolds (e.g., substituent variations) and test bioactivity in standardized assays.
- QSAR modeling: Use computational tools (e.g., CoMFA, molecular docking) to correlate structural features with activity.
- Data curation: Maintain a structured database of analogs, including synthetic yields, spectral data, and assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
